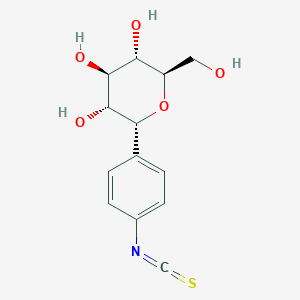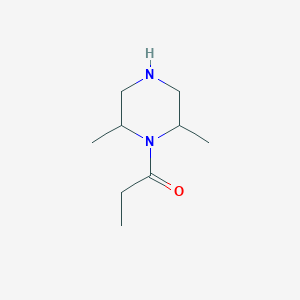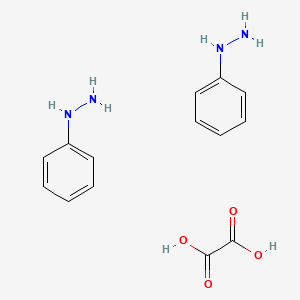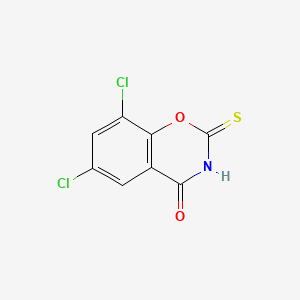
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a salicylic acid moiety and a benzopyran ring, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- typically involves the reaction of salicylic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) at low temperatures . The reaction proceeds through the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of 4-oxo-4H-1-benzopyran-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with cellular signaling pathways, modulating gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A precursor in the synthesis of the target compound.
Benzopyran-4-one derivatives: These compounds share a similar benzopyran core and exhibit various biological activities.
Uniqueness
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is unique due to the presence of both salicylic acid and benzopyran moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
32773-97-0 |
|---|---|
Formule moléculaire |
C17H11NO6 |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
2-(2-formamido-4-oxochromen-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C17H11NO6/c19-9-18-16-15(14(20)10-5-1-3-7-12(10)24-16)23-13-8-4-2-6-11(13)17(21)22/h1-9H,(H,18,19)(H,21,22) |
Clé InChI |
NVQPVIIVSQPOAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC=O)OC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




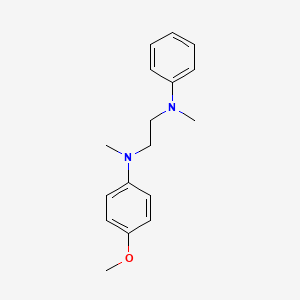
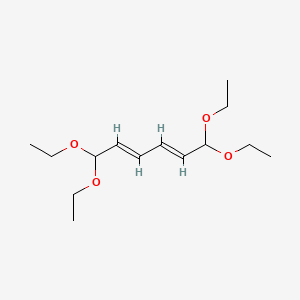
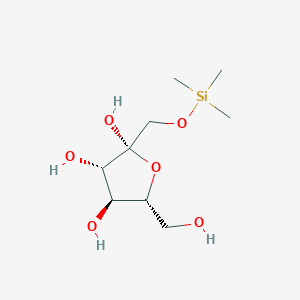

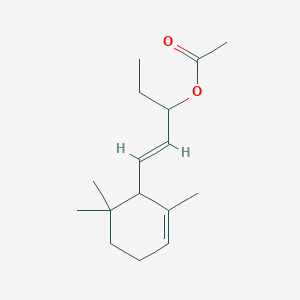
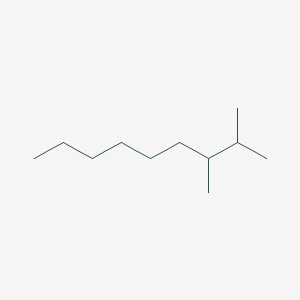
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
